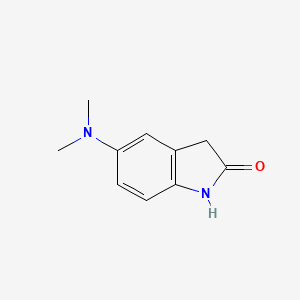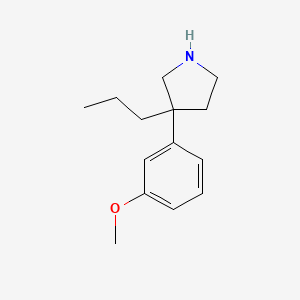![molecular formula C8H8INO B13889895 5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzoxazine ring can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted benzoxazines.
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of dihydrobenzoxazines.
Applications De Recherche Scientifique
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anticancer, antibacterial, and antiviral activities.
Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.
Material Science: Use in the development of advanced materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The iodine atom enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Another benzoxazine derivative with similar structural features but different biological activities.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A brominated analogue with distinct reactivity and applications.
Uniqueness
5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8INO |
|---|---|
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
5-iodo-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H8INO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |
Clé InChI |
ZTCUAVAEVHQNSG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(N1)C(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



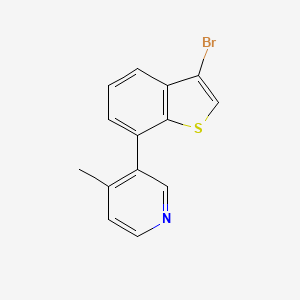
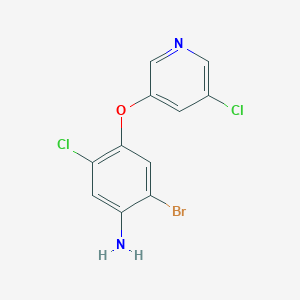
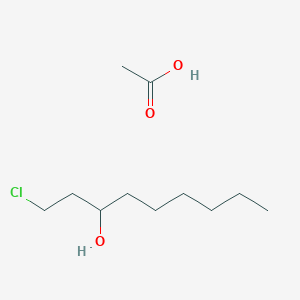
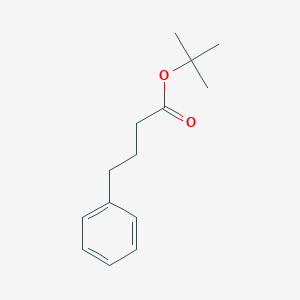
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)
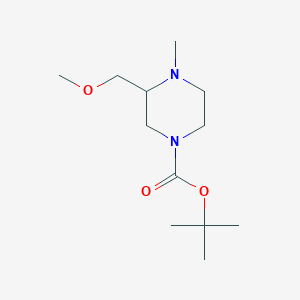
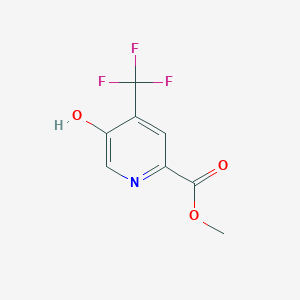
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
